molecular formula C25H29N7O3 B13848510 N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide

N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide

Cat. No.: B13848510
M. Wt: 475.5 g/mol
InChI Key: WJSUSXTZIVAZJU-UHFFFAOYSA-N
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Description

N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, a pyrazole ring, and a dimethoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the quinoxaline derivative with a suitable hydrazine derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with isopropyl nitrite under controlled conditions to form the nitrous amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitrous amide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Therapeutic Agents: It may have potential as a therapeutic agent in treating diseases related to oxidative stress or enzyme dysregulation.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Sensors: It can be incorporated into sensors for detecting specific chemical species.

Mechanism of Action

The mechanism of action of N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylformamide
  • 2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl methanesulfonate

Uniqueness

N-(2-((3,5-dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethyl)-N-isopropylnitrous amide is unique due to its nitrous amide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group.

Properties

Molecular Formula

C25H29N7O3

Molecular Weight

475.5 g/mol

IUPAC Name

N-[2-(3,5-dimethoxy-N-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]anilino)ethyl]-N-propan-2-ylnitrous amide

InChI

InChI=1S/C25H29N7O3/c1-17(2)32(29-33)9-8-31(20-10-21(34-4)13-22(11-20)35-5)19-6-7-23-24(12-19)28-25(15-26-23)18-14-27-30(3)16-18/h6-7,10-17H,8-9H2,1-5H3

InChI Key

WJSUSXTZIVAZJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN(C1=CC2=NC(=CN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC)N=O

Origin of Product

United States

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